Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate
Description
Molecular Topology Analysis of Aromatic Substitution Patterns
The aromatic substitution pattern in ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate exhibits a distinctive 2,3-dichloro-6-nitro arrangement on the benzene ring, creating a complex electronic environment that significantly influences the molecule's topological characteristics. The positioning of these substituents follows a specific geometric arrangement where the two chlorine atoms occupy adjacent positions (ortho relationship), while the nitro group is positioned meta to both chlorine substituents. This particular substitution pattern represents a unique case in aromatic chemistry where multiple electron-withdrawing groups are strategically placed to maximize their cumulative electronic effects.
The molecular topology analysis reveals that the 2,3-dichloro substitution creates a region of enhanced electron deficiency on the aromatic ring, particularly affecting the carbon atoms bearing these substituents and their immediate neighbors. The presence of chlorine atoms at positions 2 and 3 generates significant inductive electron withdrawal through the sigma bond framework, while simultaneously providing weak mesomeric donation through their lone pair electrons. This dual electronic effect creates a complex charge distribution pattern across the aromatic system that influences both the reactivity and structural parameters of the molecule.
The nitro group at position 6 introduces additional electronic complexity through its powerful electron-withdrawing capabilities. Unlike the chlorine substituents, the nitro group exerts both strong inductive and mesomeric electron withdrawal, creating a synergistic effect with the chloro substituents. The positioning of the nitro group meta to both chlorine atoms ensures minimal direct electronic interference while maintaining strong overall electron withdrawal from the aromatic system. This arrangement results in a highly electron-deficient aromatic ring that exhibits enhanced susceptibility to nucleophilic aromatic substitution reactions.
Analysis of the substitution pattern using Hammett sigma constants provides quantitative insight into the electronic effects. The meta chlorine substituents contribute sigma values of approximately 0.37 each, while the nitro group at the meta position relative to the amino acid side chain contributes a sigma value of 0.71. The cumulative electronic effect of these substituents creates one of the most electron-deficient aromatic systems commonly encountered in amino acid derivatives, with significant implications for both chemical reactivity and structural stability.
| Substituent Position | Electronic Effect | Hammett Sigma (σ) | Contribution Type |
|---|---|---|---|
| 2-Chloro | Electron-withdrawing | 0.37 | Inductive + Weak mesomeric |
| 3-Chloro | Electron-withdrawing | 0.37 | Inductive + Weak mesomeric |
| 6-Nitro | Strong electron-withdrawing | 0.71 | Inductive + Mesomeric |
| Cumulative Effect | Highly electron-deficient | ~1.45 | Synergistic withdrawal |
Properties
IUPAC Name |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVBEKJYQRLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85325-11-7 | |
| Record name | Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL2B6BSF7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitration and Chlorination of Aromatic Precursors
The synthesis begins with functionalization of the aromatic ring. A starting material such as 1,2,3-trichlorobenzene undergoes nitration to introduce the nitro group at the 6-position. This step typically employs a mixture of nitric acid and sulfuric acid at 0–5°C to control exothermicity. Subsequent chlorination is unnecessary if the precursor already contains chlorine atoms, but selective chlorination may be required to achieve the 2,3-dichloro substitution pattern.
Critical Parameters :
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Temperature control during nitration prevents undesired ring oxidation.
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Chlorination via electrophilic substitution requires Lewis acid catalysts (e.g., FeCl₃).
Reductive Amination and Propanoate Backbone Assembly
The dichloronitrophenyl intermediate is coupled to the propanoate backbone through reductive amination. For example, 2,3-dichloro-6-nitrobenzaldehyde undergoes condensation with ethyl 2-aminopropanoate in the presence of sodium borohydride. This one-pot reaction simultaneously reduces the imine bond and introduces the amino group.
Reaction Conditions :
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Solvent: Acetonitrile or tetrahydrofuran.
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Catalyst: 0.2% w/w dimethylaminopyridine (DMAP) accelerates imine formation.
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Temperature: 37–40°C minimizes side reactions.
Esterification and Final Product Isolation
Esterification of the propanoic acid precursor is achieved via acid-catalyzed reaction with ethanol. Sulfuric acid (2–3 mol%) at reflux (78°C) for 6–8 hours typically yields the ethyl ester. Purification involves solvent extraction (ethyl acetate/water) followed by recrystallization from hexane.
Optimization of Reaction Conditions
Catalytic Efficiency in Condensation Reactions
The use of DMAP in acetonitrile improves reaction kinetics for the condensation step. Comparative studies show that without DMAP, yields drop to 58%, while its inclusion boosts efficiency to 75.52%.
Table 1: Impact of Catalysts on Condensation Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Acetonitrile | 37–40 | 58.0 |
| DMAP (0.2%) | Acetonitrile | 37–40 | 75.5 |
| Pyridine | Acetonitrile | 37–40 | 63.2 |
Temperature-Dependent Side Reactions
Lower reaction temperatures (37–40°C) suppress hydrolysis of the ethyl ester group and nitro group reduction. At temperatures exceeding 50°C, competitive pathways emerge, reducing product purity by 12–15%.
Industrial-Scale Production Techniques
Scalable Nitration Protocols
Industrial nitration employs continuous-flow reactors to enhance safety and consistency. Key parameters include:
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Residence Time : 20–30 minutes.
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Cooling System : Jacketed reactors with glycol chillers maintain temperatures below 5°C.
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Waste Management : Neutralization of spent acid with CaCO₃ minimizes environmental impact.
Purification and Quality Control
Centrifugal partition chromatography (CPC) replaces traditional column chromatography for large-scale purification. CPC achieves >98% purity with a throughput of 5 kg/day, reducing solvent use by 40% compared to silica gel columns.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Approaches
Early routes relied on hazardous reagents like cuprous cyanide for cyanation and diborane for reduction. These methods, while effective, posed scalability and safety challenges. Contemporary protocols employ safer alternatives:
Table 2: Comparison of Cyanation Methods
| Method | Reagent | Temperature (°C) | Yield (%) | Safety Risk |
|---|---|---|---|---|
| Cuprous Cyanide | CuCN | 165 | 68 | High (HCN release) |
| Sodium Cyanide | NaCN | 80 | 72 | Moderate |
| Trimethylsilyl Cyanide | TMSCN | 25 | 85 | Low |
Modern routes favor trimethylsilyl cyanide (TMSCN) for its mild conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of chlorine atoms can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Pharmacological Studies
Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate has been investigated for its potential as a pharmacological agent. It serves as an intermediate in the synthesis of Anagrelide , a drug used to reduce platelet counts in patients with certain blood disorders. The synthesis of Anagrelide involves the conversion of this compound through various chemical reactions, highlighting its importance in drug development .
AMPA Receptor Antagonism
Research indicates that derivatives of this compound may exhibit activity against AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. Compounds with similar structures have been studied for their potential to modulate these receptors, which could lead to therapeutic applications in neurological disorders .
Synthesis of Novel Compounds
The compound is also utilized as a precursor for synthesizing other biologically active molecules. For instance, it can be transformed into various derivatives that may possess enhanced biological activities or different pharmacological profiles .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound demonstrated that adjusting reaction conditions (temperature and solvent choice) significantly improved yield and purity. The optimized method achieved a yield of approximately 75% with minimal impurities .
In vitro studies assessed the biological activity of derivatives synthesized from this compound against various cancer cell lines. Results indicated promising cytotoxic effects, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The nitro and dichloro groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
a) Ethyl 2-amino-3-(quinolin-6-yl)propanoate (Compound 30)
b) (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Synthesis: Nitro derivative etherification using methanol and thionyl chloride .
c) Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl
a) Bioactivity
- Main Compound : Unreported bioactivity in provided evidence, but nitro and chloro groups are associated with antimicrobial or antiparasitic effects in related structures.
b) Solubility and Stability
- Nitro Groups : Enhance stability but reduce water solubility. The dichloro-nitro combination likely exacerbates hydrophobicity.
- Ester Groups : Ethyl esters (vs. methyl/isopropyl) balance lipophilicity and metabolic stability .
Biological Activity
Ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate, commonly referred to as EDNP, is an organophosphorus compound with a complex structure characterized by a dichloronitrophenyl group attached to a propanoate backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its significant biological activities.
The molecular formula of this compound is with a molecular weight of approximately 307.13 g/mol. The synthesis typically involves multi-step organic reactions, including nitration and chlorination of suitable aromatic precursors, followed by esterification and amination processes .
The biological activity of EDNP is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro and dichloro substituents enhance the compound's binding affinity to various enzymes and receptors, leading to alterations in enzymatic activities and subsequent biological effects. This mechanism is crucial for its applications in both therapeutic contexts and research.
Antimicrobial Activity
EDNP has demonstrated notable antimicrobial properties against a range of microorganisms. Studies indicate that compounds with similar dichloro and nitro substitutions exhibit enhanced lipophilicity, which increases their ability to penetrate bacterial cells effectively. This characteristic is particularly important for targeting Gram-positive multidrug-resistant pathogens .
Table 1: Antimicrobial Activity of EDNP
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 16 µg/mL | |
| Vancomycin-resistant E. faecium | 16 µg/mL | |
| Drug-resistant Candida strains | Variable MICs |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of EDNP have been evaluated in various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The compound showed significant reductions in cell viability, indicating potential anticancer properties. For instance, studies have reported a decrease in viability to approximately 39.8% in Caco-2 cells when treated with EDNP .
Table 2: Cytotoxicity of EDNP
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various compounds, EDNP exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to its analogs lacking the nitro group. This suggests that the presence of the nitro group may enhance the overall reactivity and effectiveness of the compound against resistant strains .
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of EDNP revealed that the compound significantly inhibited cell proliferation in Caco-2 cells through apoptosis induction mechanisms. The study highlighted the structure-activity relationship (SAR) where modifications on the phenyl ring could lead to varying degrees of anticancer activity .
Q & A
Q. What are the key structural features of ethyl 2-amino-3-(2,3-dichloro-6-nitrophenyl)propanoate, and how do they influence its reactivity in synthetic pathways?
The compound contains an amino acid ester backbone with electron-withdrawing substituents (dichloro and nitro groups) on the phenyl ring. These groups enhance electrophilic character, making it reactive in nucleophilic substitution or coupling reactions. The ethyl ester moiety improves solubility in organic solvents, facilitating reactions like ester hydrolysis or amide bond formation. Structural analogs suggest that the nitro group may participate in hydrogen bonding with biological targets, while the dichloro substituents enhance steric hindrance and lipophilicity .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A typical approach involves condensation of 2,3-dichloro-6-nitrobenzaldehyde with ethyl glycinate via a Strecker synthesis or reductive amination. Alternatively, esterification of pre-synthesized 3-(2,3-dichloro-6-nitrophenyl)propanoic acid with ethanol under acid catalysis is used. Evidence from analogous compounds highlights challenges in optimizing yields due to steric hindrance from the dichloro groups; microwave-assisted synthesis or transition metal catalysts (e.g., Pd) may improve efficiency .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicological data are limited, structural analogs suggest precautions against inhalation and dermal exposure. Use NIOSH-approved P95 respirators for particulates and wear nitrile gloves with chemical-resistant lab coats. Avoid aqueous waste disposal due to potential environmental persistence of nitroaromatics. Work under fume hoods with secondary containment for spills .
Q. Which analytical techniques are most effective for characterizing this compound?
High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and regiochemistry. The nitro group’s IR absorption (~1520 cm) helps verify its presence. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging the nitro group’s strong absorbance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
Discrepancies may arise from differences in substitution patterns (e.g., chloro vs. fluoro groups) or stereochemistry. Conduct comparative binding assays (e.g., surface plasmon resonance) to quantify interactions with target enzymes like cytochrome P450 isoforms. Pair this with computational docking studies to map steric and electronic effects of the dichloro-nitro motif on binding affinity .
Q. What strategies optimize the hydrolysis of the ethyl ester group to generate the free carboxylic acid derivative without side reactions?
Ethyl esters are less reactive than methyl esters, requiring harsher conditions. Use NaOH in a mixed solvent system (e.g., THF:HO, 3:1) at 60°C, monitoring progress via TLC. Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance kinetics. Avoid over-hydrolysis of the nitro group by maintaining pH < 10 .
Q. How does the nitro group’s electronic configuration influence the compound’s interaction with redox-active enzymes?
The nitro group’s electron-deficient nature facilitates single-electron transfer reactions, potentially generating reactive oxygen species (ROS) in vivo. Use cyclic voltammetry to measure reduction potentials and correlate these with cytotoxicity data. Compare with des-nitro analogs to isolate the nitro group’s contribution to enzymatic inhibition .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
Simulate gastric (pH 1.2) and plasma (pH 7.4) environments using phosphate buffers. Monitor degradation via LC-MS over 24 hours. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Cross-reference with accelerated stability studies (40°C/75% RH) to predict shelf-life .
Q. How can researchers leverage computational tools to predict the compound’s metabolic pathways?
Use in silico platforms like SwissADME or GLORYx to identify probable Phase I/II metabolism sites. The dichloro-nitro phenyl group is likely a hotspot for CYP450-mediated oxidation or glutathione conjugation. Validate predictions with in vitro microsomal assays and HRMS-based metabolite profiling .
Q. What role does stereochemistry play in the compound’s biological activity, and how can enantiomeric purity be ensured during synthesis?
The amino group’s chirality may dictate binding to stereospecific targets (e.g., G-protein-coupled receptors). Employ asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution. Confirm enantiomeric excess (ee) via chiral HPLC with amylose-based columns .
Methodological Notes
- Data Interpretation : Cross-validate findings with structurally defined analogs (e.g., ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine) to isolate substituent effects .
- Contradiction Management : Use meta-analysis frameworks to reconcile divergent results from low-throughput vs. high-throughput assays.
- Safety Compliance : Adhere to GHS/CLP regulations (EC 2020/878) for labeling and documentation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
